molecular formula C6H4Cl4N2 B8792582 1,2-Diamino-3,4,5,6-tetrachlorobenzene CAS No. 877-12-3

1,2-Diamino-3,4,5,6-tetrachlorobenzene

Cat. No.: B8792582
CAS No.: 877-12-3
M. Wt: 245.9 g/mol
InChI Key: UTHMAQRYDNMLPJ-UHFFFAOYSA-N
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Description

1,2-Diamino-3,4,5,6-tetrachlorobenzene is a useful research compound. Its molecular formula is C6H4Cl4N2 and its molecular weight is 245.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

877-12-3

Molecular Formula

C6H4Cl4N2

Molecular Weight

245.9 g/mol

IUPAC Name

3,4,5,6-tetrachlorobenzene-1,2-diamine

InChI

InChI=1S/C6H4Cl4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2

InChI Key

UTHMAQRYDNMLPJ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,2-Diamino-3,4,5,6-tetrachlorobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25: 839 (1984)). A mixture of 1,2-dinitro-3,4,5,6-tetrachlorobenzene (1.00 g, 3.27 mmol) and SnCl2.2H2O (3.69 g, 16.4 mmol) dissolved in 10 mL ethyl acetate and 5 mL absolute ethanol under N2 was heated at 80° C. for 1 h. The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient sat'd NaHCO3 solution was adding (foaming!) to bring the pH to 6. The thick white emulsion was extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a brown solid 569 mg (71%). 1H NMR (CDCl3) δ 3.96 (br s, 2(NH2)). 13C NMR (CDCl3) δ 118.2, 127.0, 132.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
71%

Synthesis routes and methods II

Procedure details

1,2-Diamino-3,4,5,6-tetrachlorobenzene was prepared using an adaptation of the method of Bellamy et al. (Bellamy, F. D. et al., Tetrahedron Lett. 25:839 (1984)). A mixture of 1,2-dinitro-3,4,5,6-tetrachlorobenzene (1.00 g, 3.27 mmol) and SnCl2 ·2H2O (3.69 g, 16.4 mmol) dissolved in 10 mL ethyl acetate and 5 mL absolute ethanol under N2 was heated at 80° C. for 1 h. The reaction was allowed to cool to room temperature and poured into 20 mL crushed ice. Sufficient sat'd NaHCO3 solution was adding (foaming ) to bring the pH to 6. The thick white emulsion was extracted with 3×25 mL ethyl acetate and the combined organic extracts washed with sat'd NaCl solution. The organic phase was dried (MgSO4), vacuum filtered and the solvent rotary evaporated to yield a brown solid 569 mg (71%). 1H NMR (CDCl3) δ3.96 (br s, 2(NH2)). 13C NMR (CDCl3) δ118.2, 127.0, 132.0.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Yield
71%

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